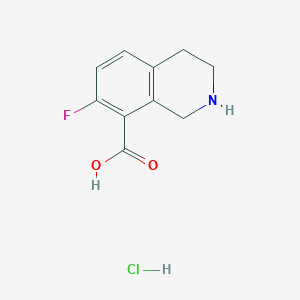

7-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride

Description

7-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride (C₁₀H₁₁ClFNO₂; molecular weight: 231.65 g/mol) is a fluorinated tetrahydroisoquinoline derivative with a carboxylic acid group at position 8 and a hydrochloride salt. Its structure includes a bicyclic core (tetrahydroisoquinoline) substituted with fluorine at position 7, enhancing electronic and steric properties critical for bioactivity . The hydrochloride salt improves solubility, making it suitable for pharmaceutical formulations. This compound is widely used as a building block in drug discovery, particularly for synthesizing retinoic acid receptor-related orphan receptor γt (RORγt) inverse agonists and other bioactive molecules .

Properties

IUPAC Name |

7-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO2.ClH/c11-8-2-1-6-3-4-12-5-7(6)9(8)10(13)14;/h1-2,12H,3-5H2,(H,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUSBHVZFHHEMBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC(=C2C(=O)O)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride typically involves the fluorination of a tetrahydroisoquinoline precursor. One common method includes the following steps:

Starting Material: The synthesis begins with 1,2,3,4-tetrahydroisoquinoline.

Fluorination: Introduction of the fluorine atom at the 7-position can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide under high pressure or carboxylating reagents like carbon monoxide in the presence of a catalyst.

Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes:

Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and safety.

Catalysis: Employing catalysts to improve reaction rates and selectivity.

Purification: Advanced purification techniques such as recrystallization or chromatography to achieve the desired product quality.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: N-oxides and other oxidized derivatives.

Reduction: Alcohols, aldehydes, or amines.

Substitution: Various substituted tetrahydroisoquinoline derivatives.

Chemistry:

Building Block: Used as a building block in the synthesis of more complex molecules.

Ligand Design: Employed in the design of ligands for catalysis and coordination chemistry.

Biology:

Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor, particularly in the context of neurological diseases.

Receptor Binding: Studied for its binding affinity to various biological receptors.

Medicine:

Drug Development: Explored as a lead compound in the development of new pharmaceuticals, especially for its potential neuroprotective and anticancer properties.

Industry:

Material Science: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design. The carboxylic acid group can form hydrogen bonds with target proteins, further stabilizing the interaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s closest structural analogues differ in fluorine substitution patterns, carboxylic acid positions, or salt forms. Key examples include:

Pharmacological and Physicochemical Differences

- Receptor Binding : The C7-fluoro substitution in the target compound optimizes π-stacking interactions with hydrophobic pockets in RORγt, achieving IC₅₀ values <100 nM in inverse agonist assays. In contrast, the C5-fluoro isomer shows 3–5× reduced potency due to misalignment with key residues .

- Solubility: The hydrochloride salt form increases aqueous solubility (>50 mg/mL) compared to non-salt analogues like (S)-7-fluoro-3-carboxylic acid (<10 mg/mL) .

- Synthetic Complexity : The target compound’s synthesis requires regioselective fluorination at C7, leading to higher costs (€725/50 mg) versus the C5-fluoro variant (€500/50 mg) .

Key Research Findings

- Stereochemical Impact : The (S)-enantiomer of the C3-carboxylic acid derivative exhibits 10× higher selectivity for kinase targets than the (R)-form, highlighting the role of chirality .

- Cost-Effectiveness : Bulk synthesis (500 mg) of the target compound reduces the price to €2,047, making it viable for large-scale production .

- Regulatory Status: Related compounds (e.g., ciprofloxacin impurities) are tightly regulated, emphasizing the need for high-purity (>95%) synthesis of fluorinated isoquinolines .

Biological Activity

7-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride (CAS Number: 1989671-78-4) is a derivative of tetrahydroisoquinoline (THIQ), a significant class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C10H11ClFNO2

- Molecular Weight : 231.65 g/mol

- CAS Number : 1989671-78-4

Biological Activity Overview

The biological activities of THIQ derivatives, including this compound, have been extensively studied. These compounds exhibit a range of pharmacological effects including anti-cancer, anti-inflammatory, and neuroprotective activities.

1. Anti-Cancer Activity

Research indicates that THIQ derivatives can inhibit the activity of Bcl-2 family proteins, which are crucial in regulating apoptosis in cancer cells. A study demonstrated that certain THIQ analogs exhibit significant binding affinities to Bcl-2 and Mcl-1 proteins, leading to enhanced apoptosis in cancer cell lines . The compound's ability to induce caspase activation further supports its potential as an anti-cancer agent.

| Compound | Ki (µM) | Binding Affinity | Effect on Apoptosis |

|---|---|---|---|

| 7-Fluoro-THIQ | 5.2 | High | Induces apoptosis |

2. Neuroprotective Effects

THIQ derivatives are also being investigated for their neuroprotective properties. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells. This makes them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

The biological effects of this compound can be attributed to several mechanisms:

- Inhibition of Apoptosis Regulators : The compound's interaction with Bcl-2 proteins leads to the promotion of apoptosis in malignant cells.

- Modulation of Neurotransmitter Levels : It influences the levels of neurotransmitters such as dopamine and serotonin, contributing to its neuroprotective effects.

- Antioxidant Activity : The compound exhibits antioxidant properties that help mitigate oxidative stress in cells.

Case Studies

Several studies have highlighted the efficacy of THIQ derivatives in various biological contexts:

- Cancer Cell Lines : In vitro studies using Jurkat cells showed that treatment with THIQ derivatives resulted in significant apoptosis through caspase activation pathways .

- Neuroprotection : Animal models treated with THIQ analogs displayed reduced neurodegeneration and improved cognitive function compared to controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.